Antagonista del receptor LPA1 1

Descripción general

Descripción

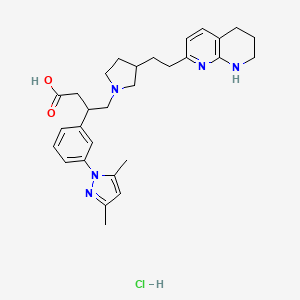

Ro 6842262 es un potente antagonista del receptor 1 del ácido lisofosfatídico (LPA1). Exhibe una alta selectividad para LPA1 sobre LPA3, con un valor de IC50 de 25 nanomolares . Se ha demostrado que este compuesto atenúa la proliferación y contracción de células de fibroblastos pulmonares humanos in vitro y reduce los niveles de histamina plasmática en un modelo de desafío de LPA en ratones .

Aplicaciones Científicas De Investigación

Ro 6842262 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor 1 del ácido lisofosfatídico y su papel en varios procesos químicos.

Biología: Se emplea en la investigación para comprender las funciones biológicas de los receptores del ácido lisofosfatídico, particularmente en la proliferación y migración celular.

Mecanismo De Acción

Ro 6842262 ejerce sus efectos antagonizando el receptor 1 del ácido lisofosfatídico. Este receptor es un receptor acoplado a proteína G que media varias vías de señalización intracelular involucradas en la proliferación, migración y supervivencia celular. Al bloquear la actividad del receptor 1 del ácido lisofosfatídico, Ro 6842262 inhibe los eventos de señalización aguas abajo, lo que lleva a una reducción de la proliferación y contracción celular .

Métodos De Preparación

La síntesis de Ro 6842262 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética clave incluye la formación de un derivado de ácido ciclopropanocarboxílico, que luego se acopla con una porción de bifenilo y un anillo de triazol. El producto final se obtiene mediante una serie de pasos de purificación para asegurar una alta pureza (≥98%) .

Los métodos de producción industrial para Ro 6842262 no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares con optimizaciones para la producción a gran escala. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con un control cuidadoso de la temperatura y los tiempos de reacción para lograr el producto deseado .

Análisis De Reacciones Químicas

Ro 6842262 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, se pueden utilizar para introducir diferentes sustituyentes en la estructura central.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Ro 6842262 es único en su alta selectividad para el receptor 1 del ácido lisofosfatídico sobre el receptor 3 del ácido lisofosfatídico. Los compuestos similares incluyen:

KI 16425: Otro antagonista del receptor del ácido lisofosfatídico con actividad contra el receptor 1 del ácido lisofosfatídico y el receptor 3 del ácido lisofosfatídico.

BMS-986020: Un antagonista del receptor 1 del ácido lisofosfatídico con actividad biológica similar.

Compuesto Amgen 35: Un antagonista del receptor 2 del ácido lisofosfatídico.

Ro 6842262 destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

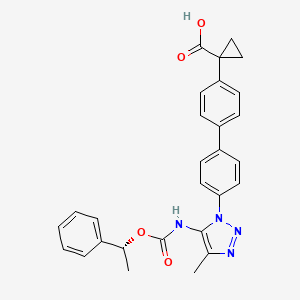

1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQUHYSYFWQRMF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ro 6842262 interact with LPA1 and what are the downstream effects observed in the study?

A1: The research paper primarily focuses on characterizing the pharmacological activity of Ro 6842262. The study reveals that Ro 6842262 acts as an inverse agonist of LPA1. [] This means that it binds to the receptor and not only blocks the action of agonists like lysophosphatidic acid (LPA) but also reduces the receptor's basal activity. The study employed a dynamic mass redistribution (DMR) assay and observed that Ro 6842262 effectively inhibited LPA1 signaling compared to control groups. [] While the exact downstream effects aren't elaborated upon in this specific paper, inhibiting LPA1 signaling is known to impact various cellular processes like proliferation, migration, and invasion, which are often dysregulated in diseases like cancer and fibrosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

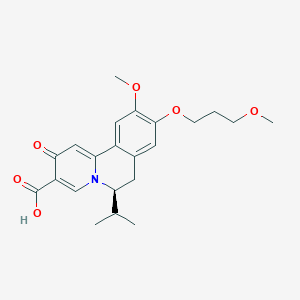

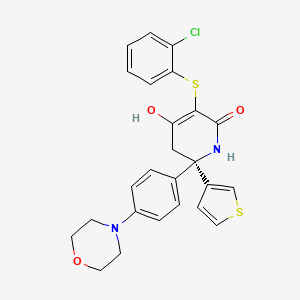

![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)

![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)